molecular formula C9H16N2O4 B13619159 Prolyl-Threonine

Prolyl-Threonine

Cat. No.: B13619159
M. Wt: 216.23 g/mol
InChI Key: GVUVRRPYYDHHGK-VQVTYTSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prolyl-Threonine is a dipeptide composed of the amino acids proline and threonine. It is a small molecule with significant roles in various biological processes. Proline is unique due to its cyclic structure, which imparts rigidity to proteins, while threonine is known for its hydroxyl group, which can participate in hydrogen bonding and phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prolyl-Threonine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .

Industrial Production Methods: Industrial production of this compound often employs automated peptide synthesizers, which streamline the SPPS process. The synthesis involves coupling reactions facilitated by reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) and deprotection steps using piperidine or TFA (trifluoroacetic acid) .

Chemical Reactions Analysis

Types of Reactions: Prolyl-Threonine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Prolyl-Threonine exerts its effects primarily through its involvement in protein structure and function. The cyclic structure of proline induces kinks in peptide chains, affecting protein folding and stability. Threonine, with its hydroxyl group, can participate in hydrogen bonding and phosphorylation, influencing protein interactions and signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a cyclic structure (proline) and a hydroxyl group (threonine), allowing it to participate in diverse chemical reactions and biological processes. Its ability to undergo phosphorylation makes it particularly important in signaling pathways .

Properties

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid

InChI

InChI=1S/C9H16N2O4/c1-5(12)7(9(14)15)11-8(13)6-3-2-4-10-6/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1

InChI Key

GVUVRRPYYDHHGK-VQVTYTSYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1CCCN1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.